An In-depth Technical Guide on the Core Mechanism of Action of Sec61 Inhibitors of the Sec61-IN-2 Class
An In-depth Technical Guide on the Core Mechanism of Action of Sec61 Inhibitors of the Sec61-IN-2 Class
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Sec61-IN-2" is described as a protein secretion inhibitor in patent literature (WO2020176863).[1][2][3][4][5][6][7][8] However, detailed mechanistic studies and quantitative data for this specific compound are not extensively available in peer-reviewed scientific literature. This guide, therefore, focuses on the well-characterized mechanism of action of the class of Sec61 inhibitors to which Sec61-IN-2 belongs. Quantitative data from well-studied, representative compounds of this class are provided as examples.
Core Mechanism of Action
The Sec61 translocon is a highly conserved protein-conducting channel in the membrane of the endoplasmic reticulum (ER) that is essential for the translocation of secretory and membrane proteins in eukaryotes.[9][10][11][12][13][14][15] Small molecule inhibitors, such as those in the class of Sec61-IN-2, have emerged as potent tools for studying protein translocation and as potential therapeutics. These inhibitors share a common mechanism of action, which involves binding to a specific pocket on the Sec61α subunit, the central pore-forming component of the translocon.[16]
This binding event stabilizes the "plug" domain of Sec61α in a closed conformation, effectively locking the channel and preventing the passage of nascent polypeptide chains into the ER lumen.[16] This blockade of protein translocation leads to the accumulation of untranslocated proteins in the cytosol, which can trigger cellular stress responses, such as the unfolded protein response (UPR), and ultimately lead to apoptosis in cells that are highly dependent on protein secretion, such as cancer cells.[9][17][18]
The following diagram illustrates the canonical pathway of co-translational protein translocation via the Sec61 translocon and the point of inhibition by molecules of the Sec61-IN-2 class.
Quantitative Data
The following tables summarize the inhibitory concentrations of several well-characterized Sec61 inhibitors that act via a similar mechanism to the Sec61-IN-2 class.
Table 1: Cytotoxicity of Representative Sec61 Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference |
| Ipomoeassin F | A2780 (human ovarian cancer) | 36 | [19] |
| Ipomoeassin F | HCT-116 | single-digit nM | [20][21] |
| Apratoxin F | H-460 (human lung cancer) | 2 | [22] |
| Apratoxin G | H-460 (human lung cancer) | 14 | [22] |
| Mycolactone | various | nanomolar doses | [18] |
Table 2: Inhibition of Sec61-Dependent Processes
| Compound | Assay | IC50 (nM) | Reference |
| Ipomoeassin F | α1AT translocation inhibition | potent at 1-500 nM | [19] |
| Sec61-IN-5 | Sec61-dependent secretory function | 0.08 | [1] |
| Sec61-IN-4 | Cytotoxicity in U87-MG cells | 0.04 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and replicating findings. Below are representative protocols for assays commonly used to characterize Sec61 inhibitors.
This assay directly measures the ability of a compound to inhibit the translocation of a nascent polypeptide into ER-derived microsomes.
Principle: A model protein containing a signal sequence is translated in a cell-free system (e.g., rabbit reticulocyte lysate) in the presence of [35S]-methionine to radiolabel the nascent protein. The translation mix is then incubated with canine pancreatic rough microsomes (a source of Sec61 translocons) and the test compound. Successful translocation is typically assessed by the cleavage of the signal peptide by signal peptidase within the microsomes, resulting in a faster-migrating protein on SDS-PAGE, and/or by the protection of the translocated protein from externally added protease.
Detailed Methodology:
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In Vitro Translation:
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Set up a reaction containing rabbit reticulocyte lysate, an amino acid mixture lacking methionine, [35S]-methionine, and mRNA encoding a secretory precursor protein (e.g., preprolactin).
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Incubate at 30°C for a time sufficient to generate ribosome-nascent chain complexes.
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-
Translocation Reaction:
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To the translation reaction, add canine pancreatic rough microsomes.
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Add the Sec61 inhibitor (e.g., Sec61-IN-2 class compound) at various concentrations (a DMSO control should be included).
-
Incubate at 30°C to allow for translocation.
-
-
Analysis:
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Aliquots of the reaction can be treated with proteinase K. In the absence of detergent, only non-translocated proteins will be degraded.
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Stop the reactions by adding SDS-PAGE sample buffer.
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Analyze the samples by SDS-PAGE and autoradiography.
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Quantify the bands corresponding to the precursor and translocated (signal-cleaved and/or protease-protected) forms of the protein to determine the extent of inhibition.
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This assay is used to determine the cytotoxic effects of a Sec61 inhibitor on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[23][24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
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Cell Plating:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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-
Compound Treatment:
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Prepare serial dilutions of the Sec61 inhibitor in culture medium.
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Remove the old medium from the cells and add the medium containing the inhibitor. Include vehicle-only (e.g., DMSO) controls.
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Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
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Add MTT solution to each well to a final concentration of 0.5 mg/mL.
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Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
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-
Solubilization and Measurement:
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Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Shake the plate gently to ensure complete solubilization.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
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Subtract the background absorbance from a blank well (medium only).
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Calculate cell viability as a percentage of the vehicle-treated control.
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Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
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Logical Relationship of Inhibition
The following diagram illustrates the logical cascade from inhibitor binding to the functional consequence on protein translocation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Others | DC Chemicals [dcchemicals.com]
- 5. glpbio.com [glpbio.com]
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- 8. medchemexpress.com [medchemexpress.com]
- 9. Biochemical and Biological Assays of Mycolactone-Mediated Inhibition of Sec61. - Research - Institut Pasteur [research.pasteur.fr]
- 10. Mycolactone subverts immunity by selectively blocking the Sec61 translocon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the interaction between the Sec61 translocon complex and ppαF using optical tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Translocation of proteins through the Sec61 and SecYEG channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Evolved diversification of a modular natural product pathway: apratoxins F and G, two cytotoxic cyclic depsipeptides from a Palmyra collection of Lyngbya bouillonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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